REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]2[O:11][CH2:10][CH2:9][C:8]=2[CH:12]=1.[CH3:13][NH2:14]>CO>[O:11]1[C:7]2[CH:6]=[CH:5][C:4]([CH2:3][CH2:2][NH:14][CH3:13])=[CH:12][C:8]=2[CH2:9][CH2:10]1
|
Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
|
BrCCC=1C=CC2=C(CCO2)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
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The residue was partitioned between dichloromethane (50 ml) and 10% aqueous sodium carbonate (50 ml)
|
Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
|
Details
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the aqueous layer was further extracted with dichloromethane (2×50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
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was triturated with boiling 2-propanol
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography o silica eluting with dichloromethane
|
Type
|
ADDITION
|
Details
|
containing methanol (0% up to 1%)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C=CC(=C2)CCNC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |